molecular formula C13H19N3O B2743157 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea CAS No. 1505639-84-8

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea

Cat. No. B2743157
CAS RN: 1505639-84-8
M. Wt: 233.315
InChI Key: AGPZAASKSFRPPC-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is a urea derivative that has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, it has been used to study the effects of urea derivatives on various biological targets, including enzymes and receptors. In neuroscience, it has been studied for its potential neuroprotective effects and as a tool for investigating the mechanisms of neurodegeneration.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is not fully understood. However, it is thought to act on various biological targets, including enzymes and receptors, through a variety of mechanisms, including inhibition and activation. It has been shown to have potential neuroprotective effects through its ability to modulate various signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of various receptors, including the NMDA receptor and the dopamine receptor. In vivo studies have demonstrated its potential neuroprotective effects, including the ability to protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is its relatively simple synthesis method, which makes it readily accessible to researchers. It has also shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea. One potential direction is the further investigation of its potential neuroprotective effects and its use as a tool for studying the mechanisms of neurodegeneration. Another potential direction is the optimization of its use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
In conclusion, 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea is a urea derivative that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.

Synthesis Methods

The synthesis of 1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea involves the reaction of 3-methylbenzylamine with ethyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with pyrrolidine to yield the final product. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.

properties

IUPAC Name

1-(3-methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-3-2-4-12(7-10)16-13(17)15-9-11-5-6-14-8-11/h2-4,7,11,14H,5-6,8-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZAASKSFRPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-3-(pyrrolidin-3-ylmethyl)urea

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